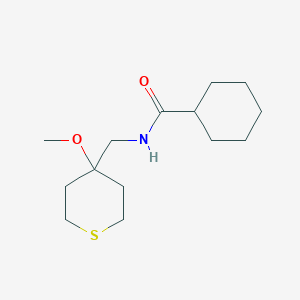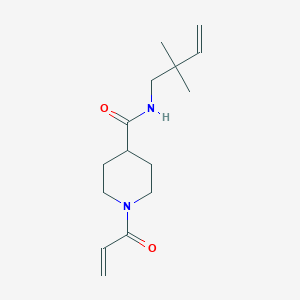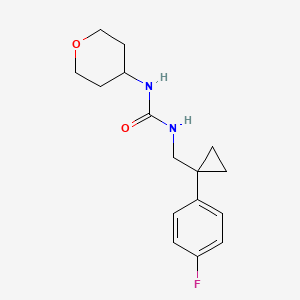
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H21FN2O2 and its molecular weight is 292.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds related to "1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" have been synthesized and characterized to understand their structural properties. For instance, the synthesis of isostructural thiazoles containing 4-fluorophenyl groups has been explored. These compounds exhibit specific crystallographic characteristics, showing that such molecules can adopt planar conformations except for certain groups which may orient perpendicularly to the molecule's main plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Rheology and Morphology of Hydrogels
The study on the formation of hydrogels from derivatives reveals that the morphology and rheology of gels can be tuned by the identity of the anion present. This provides a method for adjusting the physical properties of hydrogels, which could be beneficial in biomedical applications (Lloyd & Steed, 2011).
Anticancer Potential
Derivatives similar to the compound have been synthesized and their cytotoxicity evaluated against human adenocarcinoma cells, indicating potential applications in cancer treatment. Certain derivatives have been found as cytotoxic as known chemotherapy agents, suggesting a path for the development of new anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Cardiac Myosin Activation
Investigations into urea derivatives, including those with tetrahydropyran-4-yl groups, have identified compounds that act as selective cardiac myosin ATPase activators. This discovery has implications for the treatment of systolic heart failure, offering a basis for developing new therapeutics in this area (Manickam et al., 2017).
Crystallography and Molecular Conformation
Crystallographic studies on related compounds have provided insights into their molecular conformations, demonstrating the utility of such analyses in designing molecules with desired physical and chemical properties. The conformational studies help in understanding the interaction potentials of these compounds, which could be vital in designing drugs or materials with specific functionalities (Mohandas et al., 2019).
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-3-1-12(2-4-13)16(7-8-16)11-18-15(20)19-14-5-9-21-10-6-14/h1-4,14H,5-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMFVFOJTKIQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2807793.png)
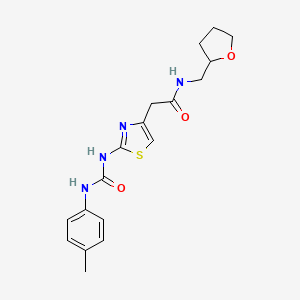
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
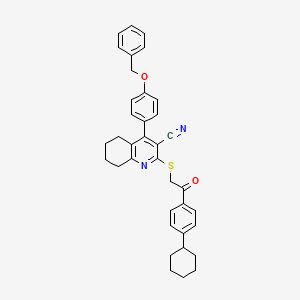
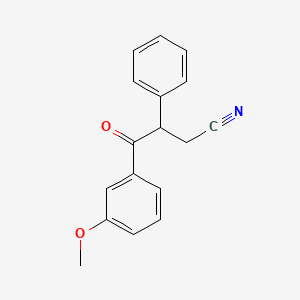
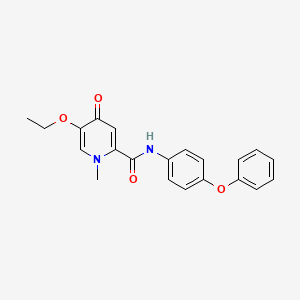
![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)
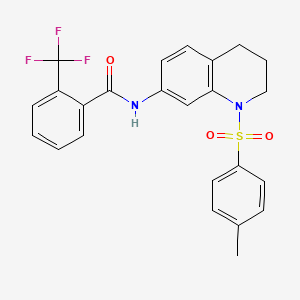
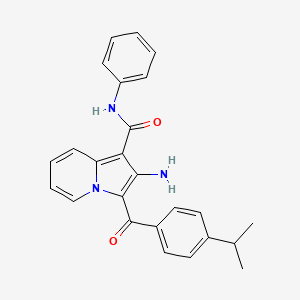
![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
